N-(4-aminopyrimidin-2-yl)-N-methylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

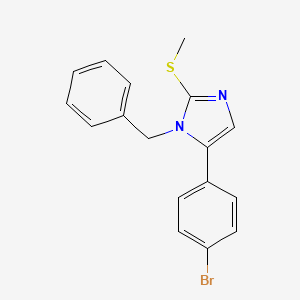

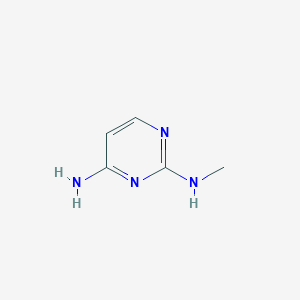

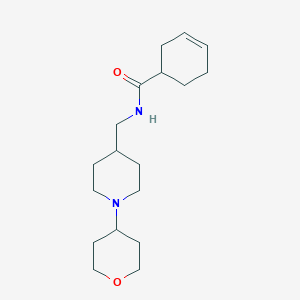

“N-(4-aminopyrimidin-2-yl)-N-methylamine” is a compound that contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The 4-aminopyrimidin-2-yl group indicates that an amino group is attached to the 4th carbon of the pyrimidine ring. The N-methylamine group suggests that a methylamine is attached to the nitrogen atom of the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would be characterized by the presence of a pyrimidine ring, an amino group at the 4th position, and a methylamine group attached to the nitrogen atom of the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-aminopyrimidin-2-yl)-N-methylamine” would depend on its exact molecular structure. Factors such as the presence of functional groups, the overall size and shape of the molecule, and its charge distribution would all influence its properties .科学研究应用

Synthesis and Chemical Applications

Development of Scalable Syntheses for Vitamin B1 Intermediates : Researchers have developed scalable processes for synthesizing key intermediates for Vitamin B1, highlighting the importance of pyrimidine derivatives in pharmaceutical manufacturing. These methods provide a cost-effective route for producing compounds essential for vitamin synthesis, demonstrating the chemical utility of pyrimidine compounds (Lei Zhao, Xiaodong Ma, Fener Chen, 2012).

Biotechnological and Pharmaceutical Research

Discovery of Novel Enzyme Inhibitors : The identification of novel aminopropyltransferases involved in the synthesis of branched-chain polyamines in thermophiles underscores the significance of pyrimidine derivatives in understanding microbial survival mechanisms at high temperatures, which could lead to advancements in biotechnology and enzyme research (K. Okada et al., 2014).

Antibacterial Material Development : The fabrication of N-halamine polyurethane films incorporating pyrimidine derivatives demonstrates their potential in creating materials with significant antibacterial properties, which could be applied in microbiological protection and health care sectors (Panpan Peng et al., 2021).

Material Science and Corrosion Inhibition

Innovations in Material Science : The synthesis of N-halamine polyurethane films that incorporate pyrimidine derivatives shows promising applications in creating materials with enhanced antibacterial properties. This innovation could find applications in the development of protective coatings and health care products to prevent microbial infections (Panpan Peng et al., 2021).

Corrosion Inhibition for Steel Protection : Pyrimidine derivatives have been utilized as effective corrosion inhibitors for carbon steel in acidic environments, showcasing their potential in industrial applications where material longevity and durability are critical (A. Farag, M. Migahed, E. A. Badr, 2019).

未来方向

The future directions for research on “N-(4-aminopyrimidin-2-yl)-N-methylamine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

属性

IUPAC Name |

2-N-methylpyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-7-5-8-3-2-4(6)9-5/h2-3H,1H3,(H3,6,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZRFGFQUXQUVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10945059 |

Source

|

| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-aminopyrimidin-2-yl)-N-methylamine | |

CAS RN |

22404-42-8 |

Source

|

| Record name | N~2~-Methylpyrimidine-2,4(1H,3H)-diimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10945059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2844757.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2844758.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2844760.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2844764.png)

![3-(4-Methylphenyl)-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844768.png)

![(E)-3-[3-[4-[(2-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2844771.png)

![N-[(6-methylpyridin-2-yl)methyl]-10-[(morpholin-4-yl)methyl]-N-(prop-2-yn-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B2844772.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[5-(furan-2-yl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2844773.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2844775.png)